molecular formula C8H13N3 B2633271 (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine CAS No. 448920-96-5

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine

Cat. No.: B2633271
CAS No.: 448920-96-5
M. Wt: 151.213
InChI Key: LOOMGRLFSKWZQQ-UHFFFAOYSA-N
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Description

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine: is a chemical compound with the molecular formula C8H13N3 . It is characterized by the presence of an aminomethyl group attached to a pyridine ring, which is further substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine typically involves the reaction of 2-chloro-3-methylpyridine with formaldehyde and ammonia. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an aminomethyl group. The reaction conditions generally include:

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures around 80-100°C.

    Catalyst: A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine: shares structural similarities with other pyridine derivatives such as:

Uniqueness

  • The presence of both an aminomethyl group and a methyl group on the pyridine ring makes this compound unique. This dual substitution pattern imparts distinct chemical and biological properties, differentiating it from other pyridine derivatives.

Properties

IUPAC Name

6-(aminomethyl)-N,3-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-3-4-7(5-9)11-8(6)10-2/h3-4H,5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMGRLFSKWZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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